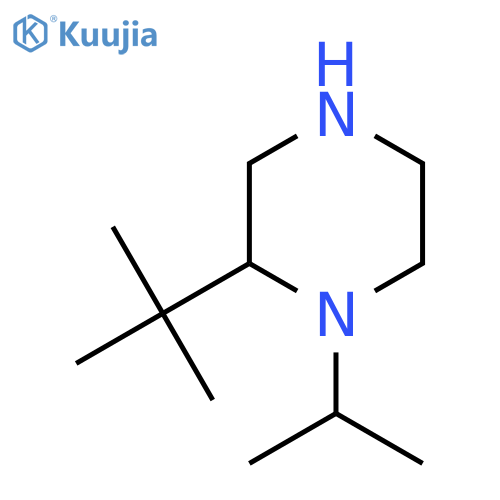

Cas no 1343859-71-1 (2-tert-Butyl-1-(propan-2-yl)piperazine)

2-tert-Butyl-1-(propan-2-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1343859-71-1

- EN300-719144

- AKOS014163430

- 2-tert-butyl-1-(propan-2-yl)piperazine

- CS-0276634

- SCHEMBL19918067

- 2-(Tert-butyl)-1-isopropylpiperazine

- Piperazine, 2-(1,1-dimethylethyl)-1-(1-methylethyl)-

- 2-tert-Butyl-1-(propan-2-yl)piperazine

-

- インチ: 1S/C11H24N2/c1-9(2)13-7-6-12-8-10(13)11(3,4)5/h9-10,12H,6-8H2,1-5H3

- InChIKey: CDXWUCPJZIYJPL-UHFFFAOYSA-N

- SMILES: N1(C(C)C)CCNCC1C(C)(C)C

計算された属性

- 精确分子量: 184.193948774g/mol

- 同位素质量: 184.193948774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

- 密度みつど: 0.869±0.06 g/cm3(Predicted)

- Boiling Point: 222.5±8.0 °C(Predicted)

- 酸度系数(pKa): 9.26±0.40(Predicted)

2-tert-Butyl-1-(propan-2-yl)piperazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-719144-1.0g |

2-tert-butyl-1-(propan-2-yl)piperazine |

1343859-71-1 | 1g |

$884.0 | 2023-05-25 | ||

| Enamine | EN300-719144-0.25g |

2-tert-butyl-1-(propan-2-yl)piperazine |

1343859-71-1 | 0.25g |

$814.0 | 2023-05-25 | ||

| Enamine | EN300-719144-5.0g |

2-tert-butyl-1-(propan-2-yl)piperazine |

1343859-71-1 | 5g |

$2566.0 | 2023-05-25 | ||

| Enamine | EN300-719144-2.5g |

2-tert-butyl-1-(propan-2-yl)piperazine |

1343859-71-1 | 2.5g |

$1735.0 | 2023-05-25 | ||

| Enamine | EN300-719144-0.1g |

2-tert-butyl-1-(propan-2-yl)piperazine |

1343859-71-1 | 0.1g |

$779.0 | 2023-05-25 | ||

| Enamine | EN300-719144-0.5g |

2-tert-butyl-1-(propan-2-yl)piperazine |

1343859-71-1 | 0.5g |

$849.0 | 2023-05-25 | ||

| Enamine | EN300-719144-10.0g |

2-tert-butyl-1-(propan-2-yl)piperazine |

1343859-71-1 | 10g |

$3807.0 | 2023-05-25 | ||

| Enamine | EN300-719144-0.05g |

2-tert-butyl-1-(propan-2-yl)piperazine |

1343859-71-1 | 0.05g |

$744.0 | 2023-05-25 |

2-tert-Butyl-1-(propan-2-yl)piperazine 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

2-tert-Butyl-1-(propan-2-yl)piperazineに関する追加情報

Introduction to 2-tert-Butyl-1-(propan-2-yl)piperazine (CAS No. 1343859-71-1)

2-tert-Butyl-1-(propan-2-yl)piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 1343859-71-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This piperazine derivative features a tert-butyl group at the 2-position and an isopropyl side chain at the 1-position, which contribute to its unique chemical properties and potential biological activities. The molecular structure of this compound not only makes it a valuable intermediate in synthetic chemistry but also positions it as a candidate for further exploration in drug discovery and development.

The tert-butyl group, characterized by its steric hindrance, can influence the compound's solubility, metabolic stability, and interaction with biological targets. In contrast, the isopropyl moiety introduces flexibility and may affect the compound's pharmacokinetic profile. These structural features make 2-tert-butyl-1-(propan-2-yl)piperazine a promising candidate for modulating various biological pathways, particularly those involving neurotransmitter receptors and enzyme systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and selectivity of this compound toward specific protein targets. Studies suggest that derivatives of piperazine, including those with bulky substituents like the tert-butyl group, may exhibit enhanced binding interactions with certain receptors. For instance, modifications at the 2-position of piperazine have been shown to improve affinity for serotonin receptors, which are implicated in mood disorders and neurodegenerative diseases.

Moreover, the isopropyl side chain at the 1-position of 2-tert-butyl-1-(propan-2-yl)piperazine could serve as a handle for further functionalization, allowing chemists to design more complex derivatives with tailored biological activities. This flexibility has been exploited in recent synthetic strategies to develop novel pharmacophores targeting neurological and cardiovascular diseases. The compound's unique structural motifs make it a versatile scaffold for medicinal chemists seeking to optimize drug-like properties such as oral bioavailability, metabolic stability, and target engagement.

In vitro studies have begun to explore the potential of 2-tert-butyl-1-(propan-2-yl)piperazine as a modulator of neurotransmitter systems. Preliminary data indicate that this compound may interact with serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT7 subtypes, which are known to play roles in anxiety regulation, cognitive function, and circadian rhythm modulation. The presence of both bulky and lipophilic substituents suggests that this compound could exhibit biased signaling toward specific downstream effects within these receptor pathways.

Additionally, research into the metabolic fate of 2-tert-butyl-1-(propan-2-yl)piperazine has provided insights into its potential pharmacokinetic behavior. Studies using high-resolution mass spectrometry have identified key metabolites formed through oxidative and reductive pathways. Understanding these metabolic pathways is crucial for predicting drug efficacy and safety profiles. The compound's structural features may influence its susceptibility to cytochrome P450 enzymes, which are responsible for metabolizing a significant portion of pharmaceuticals.

The synthesis of 2-tert-butyl-1-(propan-2-yl)piperazine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the piperazine core followed by selective alkylation to attach the tert-butyl and isopropyl groups. Advances in catalytic techniques have enabled more efficient and scalable synthesis routes, reducing costs and improving yields. These improvements are essential for translating laboratory discoveries into viable drug candidates suitable for clinical development.

As interest in targeted therapies grows, compounds like 2-tert-butyl-1-(propan-2-yl)piperazine are being evaluated for their potential in precision medicine approaches. The ability to fine-tune molecular structures allows researchers to develop drugs with enhanced selectivity toward disease-specific biomarkers. This aligns with broader trends in pharmaceutical development toward personalized medicine strategies that leverage structural diversity to optimize therapeutic outcomes.

The future prospects for 2-tert-butyl-1-(propan-2-y)piperazine include its exploration as a lead compound or building block in medicinal chemistry campaigns targeting neurological disorders such as Parkinson's disease and Alzheimer's disease. Piperazine derivatives have shown promise in modulating dopamine receptor activity, making them relevant candidates for these conditions. Additionally, the compound's structural motifs could be adapted for applications in oncology by targeting specific kinases or transcription factors involved in cancer progression.

In conclusion,2-tert-butyl-l-propan-z-yI-piperazme (CAS No: 1343859:71:11 is a structurally intriguing componee with significant potential i pharmaceutical research Its unique substituees at both positions o fthe piperazme ring contribute t o its diverse chemical properties an biological activities Recent studies suggest its utility i modulating neurotransmitter systems an exploring new therapeutic avenues Further investigation i synthesis metabolism an pharmacological effects will likely expand its role i drug discovery an development

1343859-71-1 (2-tert-Butyl-1-(propan-2-yl)piperazine) Related Products

- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)

- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)

- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)

- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)

- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 52387-40-3(5-chloro-2,2-dimethylpentanal)

- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)

- 2228947-53-1(1-(3-bromo-4-methylthiophen-2-yl)-2-methylpropan-2-ol)

- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)